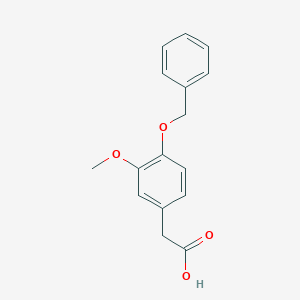

4-Benzyloxy-3-methoxyphenylacetic acid

Description

Properties

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCIHUSEBJLTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305165 | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29973-91-9 | |

| Record name | 29973-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzyloxy-3-methoxyphenylacetic acid physical properties

This technical guide details the physicochemical profile, synthesis, and characterization of 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9). It is designed for researchers requiring high-fidelity data for synthesis planning, analytical method development, and drug discovery applications.

Introduction & Chemical Identity

This compound is a pivotal intermediate in organic synthesis, specifically in the construction of isoquinoline alkaloids, vanilloid receptor ligands, and radiolabeled dopamine tracers. Structurally, it consists of a phenylacetic acid core modified with a methoxy group at the meta position and a bulky benzyloxy protecting group at the para position. This protection renders the molecule lipophilic and stable against oxidation compared to its precursor, Homovanillic Acid (HVA).

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2-[4-(Benzyloxy)-3-methoxyphenyl]acetic acid |

| Common Synonyms | Homovanillic acid benzyl ether; 4-OBn-HVA |

| CAS Number | 29973-91-9 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| SMILES | COC1=C(OCC2=CC=CC=C2)C=CC(CC(O)=O)=C1 |

Physicochemical Properties

The physical behavior of this compound is governed by the interplay between the polar carboxylic acid tail and the hydrophobic benzyloxy-methoxy aromatic core.

Solid-State Properties

| Property | Value | Context/Notes |

| Melting Point | 116.0 – 120.0 °C | High-purity crystalline form (TCI Standard) [1]. |

| 100 – 102 °C | Commercial/Technical grade range [2]. | |

| Appearance | White to off-white powder | Crystalline needles when recrystallized from EtOH/H₂O. |

| Density | 1.2 ± 0.1 g/cm³ | Predicted value based on packing fraction. |

Solution Properties

| Property | Value | Experimental Insight |

| Solubility (Water) | Insoluble | The benzyloxy group drastically reduces water solubility compared to HVA. |

| Solubility (Organic) | High | Soluble in DCM, Ethyl Acetate, Acetone, Methanol. |

| pKa (Acid) | 4.33 ± 0.10 | Predicted. Comparable to phenylacetic acid (4.31). |

| LogP | 2.59 | Indicates moderate lipophilicity; suitable for membrane permeability studies. |

Spectral Characterization (Self-Validation)

To validate the identity of synthesized or purchased material, compare experimental data against these reference shifts. The presence of the benzylic methylene singlet at ~5.15 ppm is the definitive marker of successful benzylation.

¹H-NMR Profile (CDCl₃, 400 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| COOH | > 10.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| Ar-H (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Phenyl ring of the benzyl group. |

| Ar-H (Core) | 6.70 – 6.85 | Multiplet | 3H | Aromatic protons of the methoxyphenyl core. |

| O-CH₂-Ph | 5.15 | Singlet | 2H | Diagnostic Peak: Benzylic methylene. |

| O-CH₃ | 3.88 | Singlet | 3H | Methoxy group. |

| CH₂-COOH | 3.58 | Singlet | 2H | Alpha-methylene group. |

Mass Spectrometry (ESI/EI)

-

Molecular Ion [M]+: 272.1 m/z

-

Base Peak: Often observed at 91 m/z (Tropylium ion, C₇H₇⁺), characteristic of benzyl ethers.

-

Fragmentation: Loss of benzyl group ([M-91]⁺) leads to the detection of the homovanillic acid core fragment.

Synthesis & Purification Protocol

The synthesis involves the selective O-alkylation of Homovanillic Acid. The choice of base and solvent is critical to prevent esterification of the carboxylic acid (forming the benzyl ester byproduct).

Reaction Pathway

The following diagram illustrates the selective alkylation pathway.

Figure 1: Selective O-alkylation pathway preventing ester formation.

Step-by-Step Protocol

-

Reagent Setup: Dissolve Homovanillic Acid (1.0 eq) in Ethanol/Water (1:1 v/v). Add NaOH (2.2 eq) to generate the dianion.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise at room temperature.

-

Expert Tip: Do not use a large excess of Benzyl Bromide to avoid alkylating the carboxylate group.

-

-

Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC (Mobile Phase: Hexane:EtOAc 1:1).

-

Workup (Critical for Purity):

-

Evaporate ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with Diethyl Ether (removes unreacted Benzyl Bromide and neutral byproducts).

-

Acidification: Acidify the aqueous layer to pH 2 using 6N HCl. The product will precipitate as a white solid.[1]

-

-

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to achieve the melting point of 116–120°C.

Handling & Stability

-

Storage: Store at room temperature (15–25°C) in a tightly closed container. Protect from light, as benzyl ethers can slowly oxidize to benzaldehyde over long periods.

-

Safety (GHS Class):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Incompatibility: Strong oxidizing agents (cleaves the benzyl ether).

Application in Drug Development

This compound serves as a "masked" form of homovanillic acid. The benzyl group acts as a lipophilic carrier, allowing the molecule to cross biological membranes (like the Blood-Brain Barrier) before being metabolically cleaved to release the active phenol.

Figure 2: Downstream applications in medicinal chemistry.

References

-

TCI Chemicals. Product Specification: this compound (B4800). Retrieved from

-

ChemicalBook. this compound Properties and Safety. Retrieved from

-

Stenutz, R. Physicochemical Data for Phenylacetic Acid Derivatives. Retrieved from

-

PubChem. Compound Summary: this compound. CID 297964. Retrieved from

Sources

Strategic Utilization of 4-Benzyloxy-3-methoxyphenylacetic Acid: From Synthetic Scaffold to Bioactive Pharmacophore

The following technical guide details the chemical biology, synthetic utility, and pharmacological significance of 4-Benzyloxy-3-methoxyphenylacetic acid .

Executive Summary

This compound (CAS 29973-91-9) serves as a critical "privileged scaffold" in medicinal chemistry.[1] Structurally, it is the benzyl-protected derivative of Homovanillic Acid (HVA) , a major catecholamine metabolite. While HVA itself is hydrophilic and rapidly excreted, the 4-benzyloxy variant introduces significant lipophilicity and steric bulk, altering its pharmacokinetics and binding potential.

This guide analyzes its dual role:

-

As a Synthetic Intermediate: A stable precursor for synthesizing TRPV1 modulators (Resiniferatoxin analogues) and Dopamine receptor ligands (e.g., Govadine).

-

As a Pharmacophore: Investigating the biological implications of the 4-benzyloxy-3-methoxy motif in inhibiting fatty acid uptake and modulating vanilloid receptors.

Chemical Biology & Physicochemical Profile

To understand the biological utility of this molecule, one must analyze how benzylation alters the properties of the parent Homovanillic Acid.

Comparative Properties Table

| Property | Homovanillic Acid (HVA) | This compound | Biological Implication |

| Molecular Weight | 182.17 g/mol | 272.30 g/mol | Increased mass allows for tighter van der Waals interactions in hydrophobic pockets. |

| LogP (Lipophilicity) | ~0.8 - 1.2 | ~3.5 - 4.0 (Predicted) | Drastically improved membrane permeability; suitable for CNS penetration. |

| H-Bond Donors | 2 (COOH, Phenolic OH) | 1 (COOH only) | Loss of phenolic donor prevents Phase II conjugation (sulfation/glucuronidation) until deprotected. |

| Metabolic Stability | Low (Rapid excretion) | High (Protected phenol) | Acts as a potential prodrug or metabolically stable ligand. |

Pharmacophore Analysis

The 4-benzyloxy-3-methoxy motif is not merely a protecting group; it is a bioactive structural element in specific contexts:

-

Steric Occlusion: The benzyl group prevents the rapid oxidative metabolism of the catechol/phenol ring.

-

Hydrophobic Anchoring: In TRPV1 antagonists , the bulky benzyl group can occupy hydrophobic regions of the ligand-binding domain (LBD), shifting the channel from an open to a closed state (antagonism) compared to the smaller hydroxy group (agonism).

Experimental Protocol: Synthesis & Purification

Standardized protocol for generating high-purity this compound for biological screening.

Principle

The synthesis utilizes a Williamson Ether Synthesis under basic conditions. The phenolic hydroxyl group of Homovanillic Acid is selectively alkylated with benzyl bromide (or benzyl chloride) while minimizing esterification of the carboxylic acid.

Reagents

-

Homovanillic Acid (HVA)

-

Sodium Hydroxide (NaOH) (aq. 2M)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl) (for acidification)[4]

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology

-

Solubilization: Dissolve 10.0 g (55 mmol) of Homovanillic Acid in 50 mL of 2M NaOH solution. Stir at room temperature (RT) until fully dissolved. Rationale: The dianion is formed (carboxylate and phenoxide), but the phenoxide is more nucleophilic.

-

Alkylation: Add 50 mL of Ethanol to the mixture. Dropwise add 1.1 equivalents of Benzyl Bromide (approx. 6.5 mL) over 30 minutes while maintaining temperature at 60°C.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

-

Hydrolysis of Side-Products: If any benzyl ester forms, add an additional 10 mL of 2M NaOH and reflux for 1 hour to hydrolyze the ester back to the acid.

-

Work-up:

-

Cool the mixture to RT and evaporate ethanol under reduced pressure.

-

Wash the aqueous phase with Diethyl Ether (2 x 50 mL) to remove unreacted benzyl bromide.

-

Critical Step: Acidify the aqueous layer with 6M HCl dropwise to pH 2.0. A white precipitate should form immediately.

-

-

Isolation: Extract the precipitate with Ethyl Acetate (3 x 100 mL). Dry the organic layer over anhydrous

. -

Crystallization: Recrystallize from Ethanol/Water (1:1) to yield white needles.

-

Yield Expectation: 75–85%

-

Melting Point Validation: 100–102°C [1].[5]

-

Biological Applications & Mechanism of Action[6][7]

Precursor for Dopamine Modulators (Govadine)

This compound is the starting material for the synthesis of Govadine , a tetrahydroprotoberberine alkaloid.[1]

-

Mechanism: Govadine acts as a mixed dopamine D1/D2 receptor antagonist/agonist.

-

Role of Scaffold: The phenylacetic acid backbone provides the essential aromatic core required for pi-stacking interactions within the dopamine receptor transmembrane domain.

TRPV1 Channel Modulation (Vanilloids)

The most significant biological activity of this scaffold lies in its derivatives, specifically Resiniferatoxin (RTX) analogues.

-

Agonist vs. Antagonist Switch:

-

Free Phenol (HVA derivatives): Often act as agonists (mimicking Capsaicin). They stabilize the open state of the TRPV1 channel, causing calcium influx and desensitization (analgesia).

-

Benzylated Ether (This Molecule): The 4-benzyloxy variants often exhibit antagonistic properties. The bulky benzyl group prevents the specific hydrogen bonding required for channel opening, effectively blocking the receptor without activating it [2].

-

Inhibition of Fatty Acid Uptake

Recent studies indicate that homovanillic acid esters (closely related to this scaffold) inhibit intestinal fatty acid uptake in Caco-2 cells.

-

Activity: Non-pungent analogues derived from this acid have shown dose-dependent reduction in fatty acid uptake, suggesting potential utility in obesity management [3].

Visualization: Synthetic & Biological Workflow

The following diagram illustrates the strategic divergence of this compound into two distinct therapeutic classes: Dopaminergics and Vanilloids.

Figure 1: Synthetic divergence of this compound into CNS and peripheral therapeutic agents.

References

-

ChemicalBook. (2025). This compound Properties and Synthesis. Retrieved from

-

Lee, J., et al. (2003). N-(3-Acyloxy-2-benzylpropyl)-N’-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Agonists of the Vanilloid Receptor. Journal of Medicinal Chemistry.

-

Walker, J., et al. (2025). Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake. ResearchGate.

-

US Biological. (n.d.). This compound - Reactant for Govadine Synthesis.[1] Retrieved from

Sources

- 1. usbio.net [usbio.net]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. Cas 31804-69-0,(4-methoxy-phenyl)-acetic acid-(3-benzyloxy-4-methoxy-phenethylamide) | lookchem [lookchem.com]

- 4. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylacetic Acid: A Key Intermediate in Neuropharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylacetic acid, a benzyl-protected derivative of homovanillic acid, serves as a critical intermediate in the synthesis of complex neuropharmacological agents. Its strategic application, particularly in the construction of dopamine receptor modulators, underscores its importance in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and rationale behind the use of this pivotal compound, offering insights into the experimental design and methodologies relevant to its application.

Historically, the development of this compound is intrinsically linked to the quest for novel treatments for neurological and psychiatric disorders. Its precursor, homovanillic acid (HVA), is a major metabolite of the neurotransmitter dopamine.[1][2] The study of HVA and its derivatives has been central to understanding dopamine turnover and its role in conditions such as Parkinson's disease and schizophrenia.[1][3] The synthesis of this compound emerged from the need to selectively modify the homovanillic acid structure while preserving reactive functional groups for subsequent chemical transformations, a common strategy in multi-step organic synthesis.

The Strategic Role of Benzyl Protection

The primary function of the benzyl group in this compound is to act as a protecting group for the phenolic hydroxyl of homovanillic acid.[4][5] This protection is crucial in multi-step syntheses, particularly those involving reactions that are sensitive to acidic protons or incompatible with free phenols.

Causality Behind Experimental Choice:

In the context of synthesizing tetrahydroisoquinoline alkaloids like (+)- and (-)-govadine, which are potent dopamine D1 and D2 receptor modulators, the phenolic hydroxyl group of homovanillic acid needs to be masked.[6][7] This is to prevent unwanted side reactions during key steps such as the Pictet-Spengler reaction, a fundamental process for constructing the isoquinoline core. The benzyl group is an ideal choice for this purpose due to its robustness under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions, typically through catalytic hydrogenolysis.[4][8] This allows for the unmasking of the hydroxyl group at a later, strategic point in the synthetic sequence.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is achieved through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). The Williamson ether synthesis is a classic and reliable method for this transformation.[4][5]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 4-hydroxy-3-methoxyphenylacetic acid.

Materials:

-

4-hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)

-

Benzyl bromide

-

Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-hydroxy-3-methoxyphenylacetic acid in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add sodium hydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the phenoxide.

-

Benzylation: Add benzyl bromide (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C to decompose any unreacted sodium hydride.

-

Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.[4]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

| Property | Value |

| CAS Number | 29973-91-9 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 100-102 °C |

| Solubility | Soluble in organic solvents like DMF, EtOAc |

Expected Analytical Data:

-

¹H NMR: Peaks corresponding to the aromatic protons of both the phenyl and benzyl groups, a singlet for the methoxy group, a singlet for the benzylic methylene protons, and a singlet for the methylene protons adjacent to the carboxylic acid.

-

¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the benzylic methylene carbon, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.

Biological Significance and Application in Drug Discovery

While this compound itself is not known to possess significant biological activity, its role as a precursor to bioactive molecules is of paramount importance.[9][10][11] Its primary application lies in the synthesis of compounds targeting the central nervous system, particularly the dopaminergic system.

Role in the Synthesis of Govadine

As previously mentioned, this compound is a key building block in the enantioselective synthesis of (+)- and (-)-govadine.[6] Govadine is a tetrahydroprotoberberine alkaloid that exhibits a unique pharmacological profile as a modulator of both dopamine D1 and D2 receptors.[7] This dual activity is a highly sought-after characteristic in the development of atypical antipsychotics for the treatment of schizophrenia, as it may address both the positive and negative symptoms of the disorder.[6]

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3][12]

-

D1-like receptors typically couple to Gαs/olf G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[1][12]

-

D2-like receptors generally couple to Gαi/o G-proteins, which inhibit adenylyl cyclase, resulting in decreased cAMP levels.[1][12]

The intricate interplay between these signaling pathways is fundamental to the regulation of motor control, motivation, reward, and cognitive functions.[3] Molecules like govadine, synthesized from this compound, are designed to modulate these pathways to achieve a therapeutic effect.

Caption: Simplified overview of D1- and D2-like dopamine receptor signaling pathways.

Conclusion

This compound represents a cornerstone intermediate in the synthesis of sophisticated neuropharmacological agents. Its utility stems from the strategic use of the benzyl protecting group, which enables chemists to perform complex transformations on the homovanillic acid scaffold without compromising the integrity of the phenolic hydroxyl group. The successful application of this compound in the synthesis of dopamine receptor modulators like govadine highlights the critical role of protecting group chemistry in modern drug discovery. This guide provides the fundamental knowledge and practical insights necessary for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. (2021, October 6). Retrieved from [Link]

-

Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021, February 8). Retrieved from [Link]

-

Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC - PubMed Central. (2011, June 13). Retrieved from [Link]

-

First enantioselective syntheses of the dopamine D1 and D2 receptor modulators, (+)- and (-)-govadine - PubMed. (2012, February 15). Retrieved from [Link]

-

Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC - NIH. (2019, October 7). Retrieved from [Link]

-

The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - ResearchGate. (2021, December 22). Retrieved from [Link]

-

ChemInform Abstract: First Enantioselective Syntheses of the Dopamine D1 and D2 Receptor Modulators, (+)- and (-)-Govadine. | Request PDF - ResearchGate. (2012, August 9). Retrieved from [Link]

-

The effect of tropolone on the formation of 3,4-dihydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid in the brain of the mouse. (n.d.). Retrieved from [Link]

-

Full article: Dopamine Receptor Signaling - Taylor & Francis. (2004, September 20). Retrieved from [Link]

-

Homovanillic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Signaling pathways of D1-and D2-like dopamine receptors: molecular... - ResearchGate. (n.d.). Retrieved from [Link]

-

Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PubMed. (2019, October 7). Retrieved from [Link]

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents. (n.d.).

-

Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Enantioselective BINOL-Phosphoric Acid Catalyzed Pictet−Spengler Reactions of N-Benzyltryptamine | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

- CN107051582A - The Benzylation reaction new method of one kind catalysis - Google Patents. (n.d.).

-

Benzylic substitution, benzylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

- CN103553978A - Sulfamide benzylation method - Google Patents. (n.d.).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Homovanillic acid - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. First enantioselective syntheses of the dopamine D1 and D2 receptor modulators, (+)- and (-)-govadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jk-sci.com [jk-sci.com]

- 9. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental Chemistry of 4-Benzyloxy-3-methoxyphenylacetic Acid: A Technical Guide

Executive Summary: The Protected Scaffold

4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) serves as a pivotal "masked" intermediate in the synthesis of vanilloid-class pharmaceuticals and dopamine receptor modulators. Structurally, it is the benzyl-protected derivative of Homovanillic Acid (HVA).

In drug development, its primary utility lies in its orthogonal reactivity :

-

Stable Carboxyl Moiety: Allows for aggressive amide coupling or esterification without phenol interference.

-

Labile Benzyl Ether: Provides a "safety switch," removable via catalytic hydrogenolysis to reveal the bioactive phenol at a precise stage in the synthesis.

This guide moves beyond basic properties to explore the mechanistic causality of its synthesis, purification, and application in high-value API production.

Physicochemical Specifications

| Property | Specification | Notes |

| CAS Number | 29973-91-9 | Confirmed Identity |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Appearance | White to off-white crystalline powder | Polymorph dependent |

| Melting Point | 116–120 °C | High purity standard (TCI) |

| pKa (Predicted) | ~4.33 (COOH) | Typical for phenylacetic acids |

| Solubility | DMSO, MeOH, EtOAc, DCM | Insoluble in water |

Synthetic Architecture

The synthesis of this compound is a study in chemoselectivity . While multiple routes exist, the industrial "Gold Standard" prioritizes purity over step count, often utilizing a bis-protection/deprotection strategy to avoid mixed alkylation byproducts.

Strategic Route Comparison

The two primary pathways are the Direct Alkylation of HVA (Route A) and the De Novo Construction via Azlactone (Route B).

-

Route A (Recommended): Utilizes Homovanillic Acid. Requires careful control of base equivalents to mono-alkylate the phenol, or more commonly, bis-alkylation followed by selective saponification.

-

Route B (Historical): Utilizes Vanillin. Involves Erlenmeyer-Plöchl azlactone synthesis followed by hydrolysis and oxidative decarboxylation. Used when HVA is scarce.

Figure 1: Synthetic decision tree comparing the HVA alkylation route (top) and the Vanillin/Azlactone route (bottom).

Bench-Ready Protocols

Protocol A: The "Bis-Protection" Method (High Purity)

Rationale: Direct mono-alkylation of the phenol in HVA often leads to mixtures of free acid, benzyl ester, and bis-alkylated product. It is operationally simpler to drive the reaction to the bis-benzyl state (ester + ether) and then selectively hydrolyze the ester, as the ether is stable to base.

Step 1: Synthesis of Benzyl 4-benzyloxy-3-methoxyphenylacetate

-

Setup: Charge a 500 mL round-bottom flask with Homovanillic Acid (10.0 g, 54.9 mmol) and Acetone (150 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (18.9 g, 137 mmol, 2.5 eq). The excess base ensures complete deprotonation.

-

Alkylation: Add Benzyl Bromide (14.4 mL, 121 mmol, 2.2 eq) dropwise via addition funnel over 15 minutes.

-

Reflux: Heat to reflux (approx. 56 °C) for 6–8 hours.

-

Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). Starting material (Rf ~0.1) should disappear; Bis-product (Rf ~0.8) will dominate.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over MgSO₄.

Step 2: Selective Hydrolysis to Target

-

Reaction: Dissolve the crude oil from Step 1 in Methanol (100 mL). Add NaOH (2M aq, 60 mL) .

-

Conditions: Stir at reflux for 2 hours. The benzyl ester hydrolyzes rapidly; the benzyl ether remains intact.

-

Isolation:

-

Cool to room temperature.

-

Evaporate methanol under reduced pressure.

-

Critical Step: Acidify the remaining aqueous phase with 6M HCl to pH 2. The product will precipitate as a white solid.

-

-

Purification: Recrystallize from Ethanol/Water or Toluene to obtain pure this compound.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Context: This protocol is used when the target molecule has served its purpose as a protected intermediate and needs to revert to the active phenol (Homovanillic Acid derivative).

-

Solvent: Dissolve substrate in Methanol or Ethanol .

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Atmosphere: Hydrogen gas (balloon pressure is usually sufficient).

-

Time: Stir at RT for 2–4 hours.

Reactivity & Applications

The utility of this compound extends into complex heterocyclic chemistry.[4]

Functionalization Logic

The molecule possesses two distinct "handles":

-

Carboxylic Acid (C-1): Ready for EDC/NHS activation, esterification, or reduction to the alcohol (phenethyl alcohol derivative).

-

Benzyl Ether (C-4): Inert to oxidation, reduction (except hydrogenolysis), and basic nucleophiles.

Drug Discovery Applications

-

Dopamine Modulators: Used in the synthesis of Govadine and related tetrahydroisoquinolines. The acid undergoes Pictet-Spengler cyclization or Bischler-Napieralski reactions to form the isoquinoline core.

-

Radiotracers: Precursor for Fluorine-18 labeled PET tracers. The benzyl group is removed, and the resulting phenol is alkylated with [¹⁸F]fluoroalkyl halides.

Figure 2: Divergent reactivity pathways showing amide coupling and cyclization vs. deprotection.

Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these standard spectral markers.

| Method | Diagnostic Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 11.0–12.0 (br s, 1H) | -COOH (Carboxylic Acid) |

| δ 7.30–7.45 (m, 5H) | -OCH₂Ph (Benzyl Aromatic) | |

| δ 6.70–6.90 (m, 3H) | Ar-H (Core Ring) | |

| δ 5.15 (s, 2H) | -OCH ₂Ph (Benzylic Methylene) | |

| δ 3.88 (s, 3H) | -OCH ₃ (Methoxy) | |

| δ 3.58 (s, 2H) | -CH ₂COOH (Alpha Methylene) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~178.0 | C =O (Carboxyl) |

| δ ~71.2 | -OC H₂Ph | |

| δ ~56.0 | -OC H₃ | |

| δ ~40.5 | -C H₂COOH |

References

-

TCI Chemicals. (2025). Product Specification: this compound (B4800).[2][5] Retrieved from

-

ChemicalBook. (2025).[6] this compound Properties and Suppliers. Retrieved from

-

Buck, J. S., & Ide, W. S. (1933). Azlactone of alpha-benzoylamino-beta-(3,4-dimethoxyphenyl)-acrylic acid.[6] Organic Syntheses, 13, 8. (Foundational reference for azlactone route logic).

-

PubChem. (2025).[7][8][9] Compound Summary: this compound.[2][5][10] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Product Detail: (4-Benzyloxy-3-methoxy-phenyl)-acetic acid.[2][5][10] Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | 29973-91-9 | TCI AMERICA [tcichemicals.com]

- 3. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

- 4. srinichem.com [srinichem.com]

- 5. This compound | 29973-91-9 [chemicalbook.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Acetyloxy)-3-methoxybenzeneacetic acid | C11H12O5 | CID 226484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Amerigo Scientific [amerigoscientific.com]

A Technical Guide to the Structural Analogues of 4-Benzyloxy-3-methoxyphenylacetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary: 4-Benzyloxy-3-methoxyphenylacetic acid serves as a pivotal scaffold in medicinal chemistry, primarily recognized as a protected precursor to homovanillic acid (HVA), a major metabolite of the neurotransmitter dopamine.[1][2][3] The inherent structural features of this phenylacetic acid derivative—a substituted catechol-like ring—make it an attractive starting point for the development of potent and selective modulators of key enzymatic targets. This guide provides an in-depth exploration of the structural analogues derived from this core, detailing their rational design, synthesis, and biological evaluation. We will focus on their significant potential as inhibitors of phosphodiesterase 4 (PDE4) and other enzymes, thereby highlighting their relevance in developing therapeutics for inflammatory and neurological disorders. This document is intended for researchers and professionals in drug discovery, offering field-proven insights into the experimental choices, detailed protocols for synthesis and analysis, and a forward-looking perspective on the therapeutic applications of this versatile chemical class.

The Core Scaffold: Understanding this compound

This compound is an aromatic carboxylic acid that belongs to the phenylacetic acid family. Its structure is fundamentally that of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid, HVA), where the phenolic hydroxyl group at the C4 position is protected by a benzyl group.[1][2] This benzyl protection is a critical synthetic strategy, as it allows for chemical modifications on the acetic acid side chain or other parts of the molecule without interference from the reactive phenol.

HVA is a significant biomarker in clinical neuroscience, as its levels in cerebrospinal fluid and urine are directly correlated with dopamine turnover in the brain.[3][4] Consequently, the chemistry of its protected form is of great interest for creating probes and potential therapeutics that interact with dopaminergic pathways or related systems.

Caption: Relationship between Dopamine, HVA, and the core scaffold.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogues relies on well-established organic chemistry principles. The choice of reaction conditions is paramount to ensure high yields and prevent unwanted side reactions.

Synthesis of the Core Scaffold

The most direct route to the title compound is through the benzylation of commercially available homovanillic acid. This is typically achieved via a Williamson ether synthesis.

Causality of Experimental Choices:

-

Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is selected. Its role is to deprotonate the phenolic hydroxyl group of HVA, forming a phenoxide ion. This is crucial because the phenoxide is a much more potent nucleophile than the neutral hydroxyl group, facilitating the subsequent reaction. Using a stronger base like sodium hydride is possible but often requires anhydrous conditions and is less practical for this transformation.

-

Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is used to dissolve the ionic intermediates (phenoxide and potassium salts) while not interfering with the nucleophilic attack.

-

Electrophile: Benzyl bromide is an excellent electrophile for this reaction due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of bromide.

Caption: Williamson ether synthesis for the core scaffold.

Synthesis of Key Analogues: Esters and Amides

The carboxylic acid moiety of the core scaffold is a prime handle for derivatization to generate esters and amides, which often exhibit improved pharmacokinetic properties (e.g., cell permeability) and can modulate biological activity.

-

Esterification: Can be achieved by reacting the core acid with an alcohol under acidic conditions (Fischer esterification) or, more commonly, by using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for milder conditions.

-

Amidation: Involves activating the carboxylic acid (e.g., with HATU or HOBt/EDC) followed by the addition of a primary or secondary amine. This is a cornerstone of peptide coupling chemistry and is highly efficient for generating a diverse library of amide analogues.[5]

Key Analogues and Their Biological Activities

Structural modifications of the this compound scaffold have led to the discovery of potent inhibitors of several important enzyme families.

Analogues as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cAMP and cGMP.[6] PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[7] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators like TNF-α and leukotrienes.[7][8] This makes PDE4 a validated target for treating inflammatory diseases such as COPD, psoriasis, and asthma.[7]

The 4-methoxybenzyl amide moiety, a close structural relative of our core scaffold, has been identified as a key pharmacophore for PDE4 inhibition.[5] Analogues derived from this scaffold are designed to mimic the binding of cAMP in the active site of the enzyme.

Caption: Mechanism of action for PDE4 inhibitor analogues.

Data on Representative PDE4 Inhibitors:

| Compound | Target | IC₅₀ (nM) | Notes |

| Roflumilast | PDE4 | 0.8 - 3.9 | FDA-approved for COPD. |

| Ibudilast | PDE4A, 4B, 4C, 4D | 54, 65, 239, 166 | Non-selective PDE inhibitor with anti-inflammatory effects.[8] |

| Cilomilast | PDE4 | 110 | Investigated for COPD. |

This table presents data for known PDE4 inhibitors to provide context for the target potencies achievable.

Analogues as 15-Lipoxygenase (15-LOX) Inhibitors

Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators called leukotrienes. Esters of 4-methoxyphenylacetic acid, a close analogue lacking the C4-benzyloxy group, have been designed and synthesized as inhibitors of soybean 15-lipoxygenase (SLO), a model for human 15-LOX.[9]

Docking studies suggest that the carbonyl group of the ester interacts with the Fe(III) center in the enzyme's active site, while lipophilic interactions between the ligand and the enzyme are responsible for the inhibitory activity.[9]

Data on 4-Methoxyphenylacetic Acid Esters as SLO Inhibitors: [9]

| Compound ID | Ester Moiety | IC₅₀ (µM) |

| 7d | 3,4-dihydroxy-phenethyl | 3.8 |

| 7e | 4-allyl-2-methoxy-phenyl | 1.9 |

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel analogues. They are designed to be robust and adaptable.

Protocol 4.1: Synthesis of this compound

Objective: To synthesize the core scaffold from homovanillic acid.

Materials:

-

4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid, 1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

-

Benzyl bromide (1.1 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add homovanillic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of HVA).

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The product spot should appear at a higher Rf than the starting material.

-

Workup: Once the reaction is complete, filter the mixture to remove the potassium salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water (2x), 1 M HCl (1x), and brine (1x). The acidic wash ensures that any unreacted starting material is protonated and remains in the aqueous layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The identity and purity of the final product, this compound, must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is 100-102 °C.[2]

Protocol 4.2: In Vitro PDE4 Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against human recombinant PDE4.

Principle: This assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP is quantified, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

Materials:

-

Human recombinant PDE4 enzyme (e.g., PDE4D)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

cAMP substrate

-

Test compounds (analogues) dissolved in DMSO

-

Detection reagents (e.g., HTRF cAMP detection kit containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analogue)

-

384-well low-volume microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

-

Enzyme Addition: Dilute the PDE4 enzyme to the desired concentration in assay buffer and add to the wells containing the test compounds.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of cAMP substrate in assay buffer. Add this solution to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).

-

Detection: Stop the reaction by adding the detection reagents. The anti-cAMP-cryptate antibody and the d2-labeled cAMP will compete for binding to the remaining cAMP from the reaction.

-

Signal Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals. Convert the ratio to cAMP concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile platform for drug discovery. While its utility in generating PDE4 and LOX inhibitors is clear, the future holds significant promise in several areas:

-

Multi-Target Ligands: There is a growing interest in developing drugs that can modulate multiple targets simultaneously to achieve synergistic effects or an improved side-effect profile. Analogues of this scaffold could be optimized to create dual inhibitors, such as sEH/PDE4 inhibitors for treating inflammatory pain.[5]

-

Neurological Applications: Given the scaffold's direct relationship to the dopamine metabolite HVA, further exploration of its effects on dopaminergic and other CNS targets is warranted. PDE inhibitors are themselves being investigated for neuroprotection and cognitive enhancement.[10]

-

Structure-Activity Relationship (SAR) Optimization: A systematic SAR campaign, guided by computational modeling and the experimental protocols outlined here, can lead to analogues with enhanced potency, selectivity (e.g., for specific PDE4 subtypes), and improved drug-like properties.

References

-

This compound. Amerigo Scientific. [Link]

-

4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690. PubChem. [Link]

-

Homovanillic acid – Knowledge and References. Taylor & Francis. [Link]

-

A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

homovanillic acid. ClinPGx. [Link]

-

4-METHOXYPHENYLACETIC ACID | 104-01-8. Loba Chemie. [Link]

-

Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). FooDB. [Link]

-

4-(Acetyloxy)-3-methoxybenzeneacetic acid | C11H12O5 | CID 226484. PubChem. [Link]

-

Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. National Institutes of Health (NIH). [Link]

-

Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. MDPI. [Link]

-

Homovanillic acid – a major dopamine metabolite. biocrates life sciences. [Link]

-

Preferential inhibition of human phosphodiesterase 4 by ibudilast. PubMed. [Link]

-

Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them. PubMed. [Link]

-

homovanillic acid, 306-08-1. The Good Scents Company. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. MDPI. [Link]

-

Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain. PubMed Central. [Link]

-

Phosphodiesterase Inhibitors. National Institutes of Health (NIH). [Link]

-

homoveratric acid. Organic Syntheses. [Link]

-

Phosphodiesterase inhibitors. PubMed. [Link]

- Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

- A process for the preparation of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 29973-91-9 [chemicalbook.com]

- 3. Homovanillic acid – a major dopamine metabolite - biocrates life sciences gmbh [biocrates.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Orally available soluble epoxide hydrolase/phosphodiesterase 4 dual inhibitor treats inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Homovanillic Scaffold: Theoretical & Synthetic Profile of 4-Benzyloxy-3-methoxyphenylacetic Acid

[1]

Executive Summary

4-Benzyloxy-3-methoxyphenylacetic acid (BMPA) represents a critical, orthogonally protected scaffold in the synthesis of vanilloid receptor (TRPV1) modulators and complex phenylpropanoids.[1] As the benzyl-ether protected derivative of Homovanillic Acid (HVA), BMPA serves as a stable intermediate that allows for rigorous chemical transformations—such as chlorination, amidation, or Curtius rearrangements—without compromising the sensitive phenolic moiety characteristic of the vanillyl pharmacophore.[1][2][3]

This technical guide dissects the theoretical physicochemical properties, synthetic utility, and deprotection mechanics of BMPA, providing a roadmap for its application in high-value medicinal chemistry campaigns.[1][2][3]

Part 1: Molecular Architecture & Theoretical Properties[1][3]

At its core, BMPA is a lipophilic carboxylic acid.[1][2][3] The strategic installation of the benzyl group at the 4-position alters the physicochemical landscape of the parent homovanillic acid, significantly increasing membrane permeability potential (LogP) while retaining the acidic functionality for coupling.[1][2][3]

Computed Physicochemical Descriptors

The following theoretical values are derived from consensus molecular modeling of the BMPA structure (CAS: 29973-91-9).

| Property | Value (Theoretical) | Significance in Drug Design |

| Molecular Formula | C₁₆H₁₆O₄ | Core scaffold |

| Molecular Weight | 272.30 g/mol | Fragment-based drug design compliant |

| cLogP | 2.6 – 3.1 | High lipophilicity compared to HVA (0.9); indicates good organic solubility.[1] |

| pKa (Acid) | 4.35 ± 0.10 | Typical of phenylacetic acids; exists as carboxylate at physiological pH (7.4).[1][2][3] |

| TPSA | 55.76 Ų | < 140 Ų; suggests high oral bioavailability and BBB permeability potential.[1][2][3] |

| H-Bond Donors | 1 (COOH) | Low donor count favors membrane traversal.[1][3] |

| H-Bond Acceptors | 4 | Ether oxygens and carbonyl participate in receptor docking.[1][3] |

| Rotatable Bonds | 6 | Moderate flexibility; allows induced fit in enzyme active sites.[1][2][3] |

Structural Orthogonality

The molecule features two distinct reactive centers:[1][2][3]

-

The Carboxylic Tail: Open for esterification, amidation, or reduction.[1][2][3]

-

The Protected Phenol: The benzyl ether is stable to basic conditions (e.g., NaOH, K₂CO₃) and weak oxidizers, but selectively cleavable via catalytic hydrogenolysis (

) or strong Lewis acids (

Part 2: Synthetic Utility & Retrosynthetic Logic[1][2][3]

BMPA is not merely an intermediate; it is a "chemical junction."[1][2][3] It serves as the precursor to Vanillylamine (the headgroup of Capsaicin) via degradative rearrangement, or as a direct precursor to Homocapsaicinoids .[1][2][3]

The Divergent Pathway (Graphviz Visualization)

The following diagram illustrates how BMPA acts as a pivot point in the synthesis of TRPV1 agonists.[1][2][3]

Figure 1: Divergent synthetic utility of BMPA. Pathway A demonstrates the Curtius Rearrangement to shorten the carbon chain, yielding the Capsaicin headgroup.[1][2][3] Pathway B retains the carbon skeleton for homologous derivatives.[1][2][3]

Part 3: Experimental Protocols

Synthesis of BMPA (Benzylation of Homovanillic Acid)

Objective: Selective O-alkylation of the phenol without esterifying the carboxylic acid permanently (or saponifying the ester in situ).[1][2][3]

Reagents:

Protocol:

-

Dissolution: Dissolve HVA (1.0 eq) in a solution of NaOH (2.2 eq) in Ethanol/Water. Note: 2.2 eq of base is required to deprotonate both the carboxylic acid and the phenol.[1][2][3]

-

Alkylation: Cool to 0°C. Add Benzyl Bromide (1.1 eq) dropwise over 30 minutes.

-

Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Critical Step):

-

Isolation: Acidify the aqueous layer with HCl to pH 2. The product, BMPA, will precipitate as a white/off-white solid.[1][2][3]

-

Purification: Recrystallize from Ethanol/Hexane.

Analytical Validation (1H NMR)

To confirm the structure, look for the diagnostic "Benzylic Singlet."[1][2][3]

-

Solvent:

[1][2] - 10.5 (br s, 1H): Carboxylic acid -OH.[1][2][3]

- 7.30–7.45 (m, 5H): Benzyl aromatic ring.[1][2][3]

- 6.70–6.90 (m, 3H): Core aromatic ring.[1][2][3]

-

5.15 (s, 2H): Diagnostic Benzylic

-

3.88 (s, 3H): Methoxy group (

-

3.58 (s, 2H): Acetic acid

Part 4: Reactivity & Deprotection Mechanisms[1][3]

The utility of BMPA relies on the stability of the benzyl ether during intermediate steps and its clean removal at the end of the synthesis.[1][2][3]

Catalytic Hydrogenolysis (Mild)

This is the preferred method for pharmaceutical synthesis as it is neutral and quantitative.[1][2][3]

-

Conditions:

(1 atm), 10% Pd/C, Methanol, RT. -

Mechanism: Oxidative addition of Pd into the benzylic C-O bond, followed by hydrogenolysis.[1][2][3]

-

Outcome: Regenerates the free phenol (Homovanillic acid derivative) and Toluene.[1][2][3]

Acid-Mediated Cleavage (Harsh)

Used when the molecule contains reducible groups (like alkenes) that must be preserved, preventing the use of

-

Conditions: Trifluoroacetic acid (TFA) reflux or

at -78°C.[1][3] -

Risk:

can also cleave the methoxy ether, leading to the catechol (3,4-dihydroxy) byproduct.[1][2][3] Therefore, hydrogenolysis is strictly preferred for BMPA derivatives unless the alkene of a capsaicinoid tail is already present.[1][2][3]

Part 5: References

-

PubChem. (2024).[1][2][3] Compound Summary: this compound.[1][3][5][6][7][8][9][10] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]

-

Bennett, D. J., & Kirby, G. W. (1968).[1][2][3][11] Constitution and biosynthesis of capsaicin. Journal of the Chemical Society C: Organic, 442-446.[1][2][3] (Establishes the biosynthetic link between phenylacetic acids and vanillylamine). Retrieved from [Link]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2][3] (Authoritative source on Benzyl ether stability and deprotection).

Sources

- 1. 4-Methoxyphenylacetic acid | 104-01-8 [chemicalbook.com]

- 2. WO2021014395A1 - Process for the synthesis of deuterated capsaicin, capsaicinoids and synthetic capsaicin analogs - Google Patents [patents.google.com]

- 3. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Description, Synthesis and Application of Capsaicin_Chemicalbook [chemicalbook.com]

- 5. This compound | 29973-91-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound [stenutz.eu]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 29973-91-9 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. Constitution and biosynthesis of capsaicin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Operational Protocols for 4-Benzyloxy-3-methoxyphenylacetic Acid

[1]

CAS Number: 29973-91-9 Formula: C₁₆H₁₆O₄ Molecular Weight: 272.30 g/mol [1][2]

Executive Summary & Strategic Relevance

4-Benzyloxy-3-methoxyphenylacetic acid is a specialized phenylacetic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1] Its structural core—a homovanillic acid skeleton protected by a benzyl ether—makes it a critical intermediate in the synthesis of dopamine receptor modulators (e.g., Govadine) and vanilloid analogs targeting TRPV1 receptors.[1]

This guide provides an authoritative safety and handling framework for researchers. Unlike generic safety data sheets (SDS), this document synthesizes chemical properties with operational logic, ensuring that experimental workflows preserve both personnel safety and compound integrity.[1]

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 2-[4-(benzyloxy)-3-methoxyphenyl]acetic acid |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 116–122 °C |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Acidity (pKa) | ~4.33 (Predicted) – Weakly acidic |

Hazard Profiling & Toxicological Logic

Effective risk management requires understanding the causality of hazards, not just their classification.[1]

Mechanistic Hazards[1]

-

Acidic Irritation (Skin/Eye): As a carboxylic acid derivative, the compound possesses a mobile proton (pKa ~4.3).[1] Upon contact with mucous membranes or moist skin, it lowers local pH, causing protein denaturation and irritation.[1] This justifies the GHS classification of Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .[1]

-

Respiratory Irritation: The crystalline nature of the solid poses a risk of generating fine dust. Inhalation of these particulates can irritate the upper respiratory tract (STOT SE 3, H335 ), necessitating strict engineering controls during weighing.[1]

-

Benzyl Ether Stability: While generally stable, benzyl ethers can undergo oxidative cleavage under harsh conditions or prolonged exposure to light/air, potentially generating benzaldehyde (an irritant) and the free phenol.[1]

Safety Decision Matrix

The following workflow dictates the required Personal Protective Equipment (PPE) and engineering controls based on the operational scale.

Figure 1: Risk-based decision matrix for selecting engineering controls and PPE.

Operational Protocols

Storage and Stability

To maintain the integrity of the benzyl ether moiety and prevent decarboxylation:

-

Temperature: Store at room temperature (15–25 °C). Refrigeration is acceptable but requires equilibration to room temperature before opening to prevent condensation.[1]

-

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if long-term storage (>6 months) is intended, to prevent slow oxidation of the benzyloxy group.[1]

-

Container: Amber glass vials with Teflon-lined caps to minimize light exposure and moisture ingress.[1]

Handling & Weighing Protocol

Objective: Prevent dust inhalation and cross-contamination.[1]

-

Engineering Control: Perform all weighing operations inside a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer if the powder appears flyaway, as electrostatic charge can disperse the irritant dust.[1]

-

Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1] Avoid using paper weighing boats for quantities >100 mg; use glass weighing dishes or the reaction vessel directly to minimize transfer losses.[1]

Reaction Setup (Synthesis Context)

When using this compound as a nucleophile or electrophile precursor:

-

Solvent Selection: Dissolve in a polar aprotic solvent (e.g., DMF, DMSO) or chlorinated solvent (DCM) before adding reagents like thionyl chloride or coupling agents (EDC/DCC).[1] This creates a homogeneous solution and reduces the risk of localized exotherms.[1]

-

Incompatibility: Avoid mixing solid acid directly with strong oxidizing agents (e.g., KMnO₄, CrO₃) or strong bases (e.g., NaH) without solvent, as this can lead to rapid, uncontrollable heat generation.[1]

Emergency Response & Spill Management

In the event of a release, immediate action is required to mitigate exposure.[1]

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[1] The acidity requires prompt dilution to prevent corneal damage.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/acetone) on the skin, as they may increase the permeation of the compound.[1]

-

Inhalation: Move to fresh air. If respiratory irritation persists, seek medical attention.

Spill Cleanup Workflow

This self-validating protocol ensures complete removal of the hazard.[1]

Figure 2: Step-by-step spill response protocol. Note the use of wet wiping to prevent dust aerosolization.

Protocol Explanation:

-

Containment: Covering the dry powder with a wet paper towel prevents the generation of airborne dust.[1]

-

Neutralization: Wiping the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution converts the acid residue into its water-soluble sodium salt, facilitating easier cleaning and neutralizing the irritation hazard.[1]

Waste Disposal

Disposal must comply with local environmental regulations (e.g., RCRA in the US).[1]

-

Waste Stream: Segregate as Solid Organic Acid Waste .[1]

-

Labeling: Clearly label as "Irritant" and "Organic Acid."

-

Prohibition: Do not dispose of down the drain. Although the sodium salt is water-soluble, phenylacetic acid derivatives can have biological activity (plant growth regulation) and should not enter the water table.[1]

References

-

Chemical Identity & Properties: Amerigo Scientific.[1][2] this compound Product Overview. Retrieved from

-

Safety Data & GHS Classification: TCI Chemicals. Safety Data Sheet: this compound (Product B4800). Retrieved from [1]

-

Synthesis Application (Govadine): US Biological.[1] this compound - CAS 29973-91-9.[1][2][3] Retrieved from [1]

-

Medicinal Chemistry Context: PubChem. 4-Methoxyphenylacetic Acid (Analogous Structure Data). Retrieved from

-

General Handling of Phenylacetic Acids: Fisher Scientific.[1] Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from

Strategic Sourcing & Technical Profile: 4-Benzyloxy-3-methoxyphenylacetic Acid

Topic: Commercial Availability & Technical Profile of 4-Benzyloxy-3-methoxyphenylacetic Acid CAS: 29973-91-9 Document Type: Technical Whitepaper / Strategic Sourcing Guide

Executive Summary

This compound (CAS 29973-91-9) is a specialized phenylacetic acid derivative serving as a critical "protected building block" in the synthesis of isoquinoline alkaloids and dopamine receptor modulators (e.g., Govadine).[1][2] Unlike commoditized reagents, its commercial availability is bifurcated: readily available in milligram-to-gram quantities for R&D via catalog suppliers, but requiring lead-time-dependent custom synthesis for kilogram-scale GMP manufacturing.

This guide provides a technical roadmap for researchers and procurement officers to navigate the supply chain, validate quality through specific impurity profiling, and understand the synthetic utility of this compound.

Chemical Identity & Technical Specifications

Before sourcing, verify the exact isomeric identity. The "3-methoxy-4-benzyloxy" substitution pattern is specific to the Homovanillic Acid (HVA) scaffold. Confusion with its regioisomer (Isovanillic derivative) is a common procurement error.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 29973-91-9 |

| Synonyms | O-Benzylhomovanillic acid; 2-(4-(Benzyloxy)-3-methoxyphenyl)acetic acid |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 116.0 – 120.0 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa (Predicted) | ~4.5 (Carboxylic acid moiety) |

Commercial Landscape & Supply Chain Analysis

The supply chain for CAS 29973-91-9 operates on a tiered model based on development phase.

Tier 1: R&D & Screening (1g – 25g)

-

Availability: High.[3][4] Stocked items in US/EU/Japan warehouses.

-

Primary Suppliers: Sigma-Aldrich (Merck), TCI America, Santa Cruz Biotechnology.

-

Lead Time: 24–48 hours.

-

Cost Basis: High unit cost (

150 per gram). -

Risk: Low. CoA usually provided with H-NMR and HPLC purity >98%.

Tier 2: Pilot & Scale-Up (100g – 5kg)

-

Availability: Moderate. Often requires "Pack-to-Order" or synthesis from bulk intermediates.

-

Primary Suppliers: Amadis Chemical, Enamine, specialized fine chemical aggregators (e.g., ChemBlink listed suppliers).

-

Lead Time: 2–6 weeks.

-

Cost Basis: Moderate (

2,000 per kg). -

Risk: Moderate. Batch-to-batch variation in color and residual benzyl halides becomes critical.

Tier 3: GMP Manufacturing (>10kg)

-

Availability: Low (Made-to-Order).

-

Strategy: Requires tech transfer to a CDMO. The synthesis is robust but requires purification validation.

-

Key Driver: Removal of genotoxic impurities (benzyl bromide) to <10 ppm.

Procurement Decision Logic

The following diagram illustrates the decision matrix for sourcing based on scale and regulatory requirements.

Figure 1: Strategic sourcing decision tree for this compound.

Synthesis & Impurity Profile

Understanding the synthesis is mandatory for interpreting the Certificate of Analysis (CoA). The commercial route typically involves the benzylation of Homovanillic Acid (HVA).

Mechanistic Pathway[3]

-

Starting Material: Homovanillic Acid (4-Hydroxy-3-methoxyphenylacetic acid).

-

Reagent: Benzyl Bromide (BnBr) or Benzyl Chloride.

-

Base: Potassium Carbonate (

) in Acetone or DMF.

Critical Impurity Markers:

-

Impurity A (Starting Material): Unreacted Homovanillic Acid. (Detect via HPLC: shorter retention time due to free phenolic -OH).

-

Impurity B (Reagent): Benzyl Bromide. Warning: Potentially genotoxic. Must be controlled if used in late-stage API synthesis.

-

Impurity C (Esterification): Benzyl 4-benzyloxy-3-methoxyphenylacetate.[2] (Over-alkylation at the carboxylic acid).

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

Quality Control Protocols

To validate incoming shipments, the following analytical methods are recommended. These protocols are self-validating based on the chemical properties described above.

A. HPLC Purity Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Maintains acid protonation, sharpens peak).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 280 nm (Aromatic absorption).

-

Expected Retention:

-

HVA (Polar): ~5-7 min.

-

Target (Bn-HVA): ~12-14 min.

-

Benzyl Ester (Non-polar): ~16-18 min.

-

B. 1H-NMR Identity Check (DMSO-d6)

Look for these diagnostic signals to confirm the structure and lack of deprotection:

-

Benzylic Protons: Singlet (~5.1 ppm, 2H) – Confirms the benzyl protection group is intact.

-

Methoxy Group: Singlet (~3.8 ppm, 3H).

-

Methylene (Acetic Acid): Singlet (~3.5 ppm, 2H).

-

Aromatic Region: Multiplets (6.7 – 7.5 ppm) integrating for 8 protons (3 from the phenylacetic core, 5 from the benzyl group).

Applications in Drug Development

This compound is not just a standard reagent; it is a scaffold for Isoquinoline Alkaloids .

-

Dopamine Receptor Antagonists: Used in the total synthesis of Govadine and Tetrahydroprotoberberines . The benzyl group serves as a robust protecting group that withstands the harsh cyclization conditions (Pictet-Spengler reaction) used to form the isoquinoline core.

-

Metabolic Standards: Used as a reference standard for investigating the metabolism of benzyl-protected phenolic drugs.

-

Peptide Synthesis: Can be used as a linker or N-terminal cap to introduce hydrophobicity and monitor enzymatic cleavage.

References

- Li, X., et al. (2012).Preparation method of methoxyphenylacetic acid. CN102643192A.

-

Journal of the Chemical Society. Total synthesis of isoliensinine. (Demonstrates the use of the compound in alkaloid synthesis). [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound,29973-91-9-Amadis Chemical [amadischem.com]

- 3. Total Synthesis of the Racemate of Laurolitsine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 5. Hangzhou Leap Chem Co., Ltd. - chemical supplier: Page 1 of product list [chemblink.com]

- 6. PubChemLite - this compound (C16H16O4) [pubchemlite.lcsb.uni.lu]

- 7. (4-BENZYLOXY-3-METHOXY-PHENYL)-ACETIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 29973-91-9 | TCI AMERICA [tcichemicals.com]

- 9. scbt.com [scbt.com]

- 10. amerigoscientific.com [amerigoscientific.com]

Methodological & Application

Application Note: 4-Benzyloxy-3-methoxyphenylacetic Acid (BMPAA) as a Safety-Catch Protecting Group

This Application Note is structured as a high-level technical guide for senior researchers in organic synthesis and drug development. It focuses on the strategic application of 4-Benzyloxy-3-methoxyphenylacetic acid (BMPAA) as a "Safety-Catch" protecting group for amines, leveraging its unique orthogonality and activation mechanisms.

Executive Summary

In complex organic synthesis, particularly peptide and alkaloid construction, standard orthogonal sets (e.g., Boc/Fmoc/Cbz) often reach their limits. This compound (BMPAA) serves as a robust "Safety-Catch" protecting group for amines.

Unlike simple acid-labile or base-labile groups, BMPAA operates on a "Lock-and-Key" mechanism:

-

Locked State (Stable): The benzyl ether moiety renders the amide bond sterically bulky and electronically stable against standard deprotection conditions (TFA, Piperidine).

-

Unlocked State (Activated): Removal of the benzyl group (Hydrogenolysis) reveals a phenol.

-

Cleavage (Release): The free phenol facilitates mild oxidative cleavage or specific enzymatic hydrolysis (Penicillin G Amidase), releasing the free amine under neutral conditions.

This note details the installation, activation, and cleavage protocols, providing a self-validating workflow for high-value synthesis.

Chemical Logic & Mechanism

The utility of BMPAA lies in the electronic modulation of the phenylacetamide bond. Standard phenylacetamides are stable; however, electron-rich derivatives (like the 4-hydroxy-3-methoxy variant, Homovanillic acid) are susceptible to oxidative cleavage or enzymatic recognition.

The "Safety-Catch" Pathway

The BMPAA group masks the labile phenol with a benzyl ether. This creates a hierarchy of stability:

-

BMPAA-Amide (Protected): Stable to TFA (Boc removal), Piperidine (Fmoc removal), and Pd(0) (Alloc removal - note: requires careful catalyst selection to avoid benzyl hydrogenolysis).

-

Homovanillic-Amide (Intermediate): Generated via catalytic hydrogenation. Stable to basic workups but highly susceptible to oxidative cleavage.

-

Quinone Methide (Transient): Oxidative activation generates a reactive quinone methide species that rapidly hydrolyzes to release the amine.

Mechanism Diagram

The following diagram illustrates the protection-activation-cleavage cycle.

Experimental Protocols

Protocol A: Installation (Coupling)

Objective: Protect a primary or secondary amine with BMPAA. Reagents: BMPAA (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq), DMF/DCM (1:1).

-

Preparation: Dissolve the amine substrate (1.0 mmol) and BMPAA (1.2 mmol) in anhydrous DCM/DMF (5 mL).

-

Activation: Add HOBt (1.5 mmol) and EDC·HCl (1.5 mmol) at 0°C.

-

Base Addition: Add DIPEA (2.0 mmol) dropwise.

-

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS (Look for mass shift +254 Da).

-

Workup: Dilute with EtOAc, wash with 1M HCl (remove excess amine/EDC), sat. NaHCO3 (remove unreacted acid), and brine. Dry over MgSO4.

-

Validation: 1H NMR should show the characteristic benzylic singlet (~5.1 ppm) and the methoxy singlet (~3.8 ppm).

Protocol B: Activation (The "Unlock" Step)